molecular formula C12H18N2O7 B13905359 5-Ethoxymethyluridine

5-Ethoxymethyluridine

Cat. No.: B13905359
M. Wt: 302.28 g/mol
InChI Key: YJEAZHXZOAYSSP-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxymethyluridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .

Preparation Methods

The synthesis of 5-Ethoxymethyluridine involves several steps. One common method includes the reaction of uridine with ethyl chloroformate in the presence of a base, followed by the introduction of an ethoxymethyl group. The reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of biocatalysts to optimize yield and purity .

Chemical Reactions Analysis

5-Ethoxymethyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group is replaced by other nucleophiles under specific conditions.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethoxymethyluridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: It is employed in studies involving DNA replication and repair mechanisms.

    Medicine: This compound is used in the development of antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.

    Industry: It is utilized in the production of diagnostic tools and research reagents

Mechanism of Action

5-Ethoxymethyluridine exerts its effects by incorporating into replicated DNA, thereby disrupting the normal DNA synthesis processThe molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

5-Ethoxymethyluridine is similar to other thymidine analogs such as 5-methyluridine and 5-methoxymethyluridine. its unique ethoxymethyl group provides distinct properties, such as enhanced stability and specific insertional activity towards DNA. This makes it particularly useful for applications requiring precise DNA labeling and tracking .

Similar compounds include:

Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c1-2-20-5-6-3-14(12(19)13-10(6)18)11-9(17)8(16)7(4-15)21-11/h3,7-9,11,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1

InChI Key

YJEAZHXZOAYSSP-TURQNECASA-N

Isomeric SMILES

CCOCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCOCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.